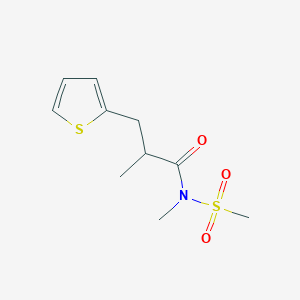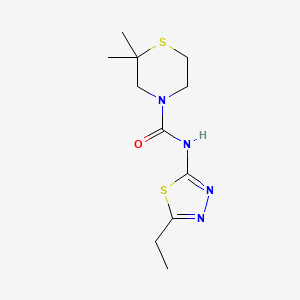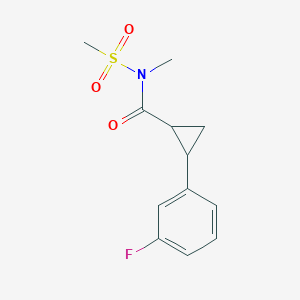
N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide, also known as DMTTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects
N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce the levels of certain inflammatory markers in the blood, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide in lab experiments is its ability to selectively target certain enzymes involved in cancer cell growth and inflammation. Additionally, N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide. One area of interest is its potential use in combination with other therapeutic agents for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide and its potential use as an anti-inflammatory agent. Finally, there is a need for the development of more efficient synthesis methods for N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide to facilitate its use in future research.
Synthesemethoden
N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide can be synthesized through a multi-step process involving the reaction of thiophene-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-(trimethylsilyl)acetamide. The final step involves the reaction of the resulting intermediate with dimethylsulfoxonium methylide to produce N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been studied for its potential therapeutic properties in various areas of research. One such area is cancer treatment, where N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-methylsulfonyl-3-thiophen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c1-8(7-9-5-4-6-15-9)10(12)11(2)16(3,13)14/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKBJALKTWGQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)C(=O)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)




![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)





